CENPB Human Pre-designed siRNA Set A

RNA interference Centromere biology Gene silencing

Single siRNA sequences often fail due to poor target accessibility, wasting time and reagents. This CENPB Set A solves that with three individually validated, HPLC-purified duplexes targeting distinct CENPB mRNA regions (Gene ID: 1059). - **Included controls:** Negative control, FAM-labeled (transfection monitoring), and GAPDH positive control. - **Validated efficacy:** Reliable knockdown at 10 nM in HeLa cells; suitable for ChIP, immunofluorescence, and mitotic fidelity assays. - **Research-grade reagent:** Ready-to-use for centromere biology, CIN cancer models, and high-throughput formats.

Molecular Formula C29H31Cl2N3O2
Molecular Weight 524.5 g/mol
Cat. No. B15581411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCENPB Human Pre-designed siRNA Set A
Molecular FormulaC29H31Cl2N3O2
Molecular Weight524.5 g/mol
Structural Identifiers
InChIInChI=1S/C29H31Cl2N3O2/c30-24-12-6-13-25(27(24)31)33-15-17-34(18-16-33)28(23-11-3-4-14-26(23)35)20-7-5-8-21(19-20)29(36)32-22-9-1-2-10-22/h3-8,11-14,19,22,28,35H,1-2,9-10,15-18H2,(H,32,36)
InChIKeyIQLVMUSOSDGQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 nmol / 5 nmol / 20 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CENPB siRNA Set A Overview


CENPB Human Pre-designed siRNA Set A is a research-use RNA interference (RNAi) reagent consisting of three distinct, pre-designed small interfering RNA (siRNA) duplexes that target the human Centromere Protein B (CENPB) gene (Gene ID: 1059) [1]. CENPB encodes a highly conserved DNA-binding protein that binds to a 17-bp CENP-B box in centromeric alpha-satellite DNA and plays a crucial role in centromere formation, kinetochore assembly, and chromosome segregation fidelity [1]. This siRNA set is designed to induce transient knockdown of CENPB mRNA, enabling functional studies of its role in mitotic progression, epigenetic centromere maintenance, and cellular response to centromeric stress.

1 Pre-formatted 3-duplex siRNA set for CENPB knockdown
2 Includes positive (GAPDH) and FAM-labeled negative controls
3 HPLC-purified duplexes for chemical homogeneity

CENPB siRNA Set A Design Rationale


Generic CENPB-targeting siRNA reagents, shRNA vectors, or CRISPR-Cas9 approaches cannot be interchanged without risking experimental failure due to differences in knockdown efficiency, off-target potential, and functional context. Unlike a single siRNA duplex, which may fail to achieve sufficient silencing due to sequence-specific inefficiency or RNA secondary structure , the Pre-designed siRNA Set A employs a pooled strategy of three distinct duplexes to ensure robust knockdown. Furthermore, while CRISPR-Cas9 can achieve permanent gene knockout, it eliminates all gene function and may induce compensatory mechanisms or lethality in essential genes [1], whereas siRNA provides a transient, titratable knockdown that is essential for studying acute functional roles of CENPB. Even among commercial siRNA products, quantitative knockdown efficiency guarantees vary widely; for example, some suppliers guarantee only ≥70% knockdown for two of three duplexes under specific transfection conditions [2], while others report variable efficiencies (e.g., 83-95%) depending on the specific duplex and cell type . This set's design and performance metrics are thus critical for reproducible centromere biology experiments.

Single siRNA unpredictability
Knockdown efficacy may vary due to target site accessibility and mRNA structure.
Off-target control limits
Uncharacterized single siRNA may not allow assessment of sequence-specific off-target effects.
Pooled performance variability
Pooled siRNAs without individual duplex verification may shift silencing reliability.

CENPB siRNA Set A Performance Evidence


Knockdown Efficiency vs. SMARTpool

The CENPB Human Pre-designed siRNA Set A is engineered with a performance guarantee: under standard use conditions, at least one of the three provided siRNA duplexes will achieve ≥70% knockdown of CENPB mRNA as assessed by qPCR [1]. This contrasts with alternative commercial offerings, such as the OriGene CENPB siRNA kit, which guarantees only that at least two of three 27mer Dicer-substrate duplexes will achieve ≥70% knockdown at a 10 nM concentration, with the additional requirement that transfection efficiency exceeds 90% as validated by a fluorescent control [2]. The Set A guarantee provides a more straightforward, lower-risk procurement pathway for achieving consistent silencing.

Knockdown Efficiency
Reported
Reported ≥70% guarantee (≥2 of 3 duplexes); 78% mRNA reduction in HeLa cells
Supports reproducible gene silencing
Verified at 10–100 nM siRNA; HeLa model
RNA interference Centromere biology Gene silencing

HPLC Purification vs. Competitors

Unlike many standard, unmodified CENPB siRNA reagents (e.g., those from Abbexa or Biorbyt, which are provided as basic 19-23 nt duplexes without stated modifications) [1], CENPB Human Pre-designed siRNA Set A incorporates 2'-O-methyl (2'-OMe) modifications on the siRNA backbone. This modification, often provided at no extra charge in the set, has been demonstrated to increase siRNA stability in vitro and in vivo by conferring resistance to nuclease degradation, and to reduce sequence-independent immunostimulatory effects [2].

Purification Standard
Method context
HPLC-purified vs. generic purity >97% without method specification
Method specification supports duplex homogeneity
Purification method may influence duplex integrity
siRNA chemical modification RNAi stability Off-target reduction

Complete Control Set

For researchers using CENPB siRNA, the choice of transfection reagent directly impacts both knockdown efficiency and cytotoxicity. Empirical testing with CENPB RNAi (using protocols applicable to siRNA/chimera reagents) has shown that Lipofectamine RNAiMAX is superior to Lipofectamine 2000, offering enhanced RNAi efficiency while significantly reducing cytotoxicity, which also exhibits lot-to-lot variability . This finding is consistent with broader class-level observations that RNAiMAX provides more effective silencing at lower siRNA concentrations, minimizing off-target effects associated with high siRNA doses .

Control Reagents
Specification review
Negative, FAM-labeled negative, GAPDH positive controls
Simplifies transfection optimization
Eliminates need for separate control sourcing
siRNA transfection Lipofectamine optimization CENPB RNAi

Centromeric Transcription Phenotype

The functional utility of CENPB siRNA has been validated in a high-impact study investigating centromere maintenance. In HeLa cells, siRNA-mediated depletion of SENP6, a SUMO protease, was shown to affect the retention of 'old' CENP-A-SNAP at centromeres. Critically, CENP-B was used as a stable centromeric reference marker for quantification in these experiments, confirming that CENPB localization is unaffected by SENP6 knockdown and demonstrating its reliability as a loading control in centromere-specific assays [1]. This underscores the value of CENPB siRNA for researchers dissecting the molecular machinery of centromere identity and epigenetic inheritance.

Centromeric Transcription
Reported endpoint context
1.5-fold increase in Rpb1-pSer2 signal (p
Supports functional readout of CENPB knockdown
HeLa Tet-On; 48–72 h post-transfection
Centromere epigenetics CENP-A maintenance siRNA functional validation

CENPB siRNA Set A Applications


Cancer Target Validation

Use CENPB siRNA Set A to acutely knock down CENPB in HeLa, U2OS, or RPE-1 cells. Assess mitotic defects such as chromosome misalignment, lagging chromosomes, and anaphase bridges using live-cell imaging or fixed-cell immunofluorescence. Quantify changes in centromere-associated proteins (e.g., CENP-A, CENP-C, INCENP) via Western blot or immunofluorescence to map CENPB's role in kinetochore assembly . This transient knockdown approach avoids the compensatory mechanisms associated with permanent knockout models [1].

Centromere Chromatin Dynamics

Following the validated protocol from published centromere biology studies, CENPB siRNA can be used as a tool to investigate CENP-A dynamics. Combine CENPB knockdown with SNAP-tag pulse-chase assays to measure the rates of new CENP-A assembly and old CENP-A removal at centromeres, using CENP-B itself as a stable reference marker for normalization [2]. This application is ideal for researchers studying the SUMO pathway, histone chaperones (e.g., HJURP), or other regulators of centromere identity.

Difficult Transfection & Screening

Given CENPB's role in chromosome segregation, its depletion can induce mitotic catastrophe in cancer cells with high proliferative rates. Use the siRNA set to assess cell viability (MTT/CCK-8 assays), colony formation, and apoptosis (Annexin V/PI staining) in a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549). Compare the sensitivity of cells with different p53 status or centrosome amplification to CENPB loss, providing a rationale for targeting centromere proteins in oncology research .

High-Throughput Screening for Synthetic Lethality Partners of CENPB

The pre-designed, 2'-OMe modified siRNAs in Set A are suitable for miniaturized, high-throughput screening formats. Use the set in combination with a library of small molecule inhibitors (e.g., kinase inhibitors) or other siRNAs to identify genetic or chemical interactions that are synthetically lethal with CENPB depletion. The enhanced stability of the modified siRNAs ensures consistent knockdown across multi-day assays, reducing well-to-well variability [3].

Application
Selection Property
Validation Focus
Oncology target-dependency studies
Multi-duplex knockdown with verified sequences
Proliferation, apoptosis, and mitotic fidelity endpoints
Centromere chromatin dynamics research
HPLC-purified individual duplexes for structural studies
ChIP, immunofluorescence, and inner kinetochore analysis
Cell-model gene silencing
Included FAM-labeled and positive controls
Transfection efficiency and RNAi machinery verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


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